Ethyl (thiophosphonosulfanyl)acetate
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Overview
Description
Ethyl (thiophosphonosulfanyl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes a thiophosphonosulfanyl group, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (thiophosphonosulfanyl)acetate typically involves the reaction of ethyl acetate with thiophosphonosulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation columns and crystallizers.
Chemical Reactions Analysis
Types of Reactions
Ethyl (thiophosphonosulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophosphonosulfanyl group to a thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and different esters.
Scientific Research Applications
Ethyl (thiophosphonosulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (thiophosphonosulfanyl)acetate involves its interaction with various molecular targets. The thiophosphonosulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl (thiophosphonosulfanyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Thiophosphoryl chloride: A related compound used in the synthesis of thiophosphonosulfanyl derivatives.
Uniqueness
This compound is unique due to the presence of the thiophosphonosulfanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with simpler esters like ethyl acetate.
Properties
CAS No. |
64821-30-3 |
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Molecular Formula |
C4H9O4PS2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
ethyl 2-dihydroxyphosphinothioylsulfanylacetate |
InChI |
InChI=1S/C4H9O4PS2/c1-2-8-4(5)3-11-9(6,7)10/h2-3H2,1H3,(H2,6,7,10) |
InChI Key |
MCLSTFYOZPURBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSP(=S)(O)O |
Origin of Product |
United States |
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